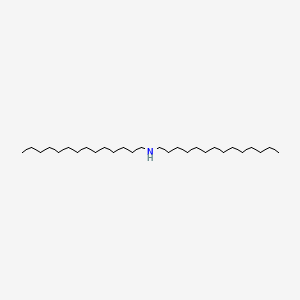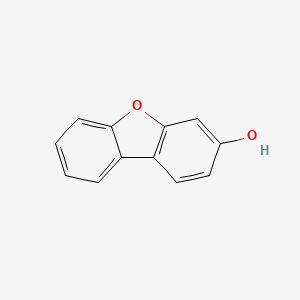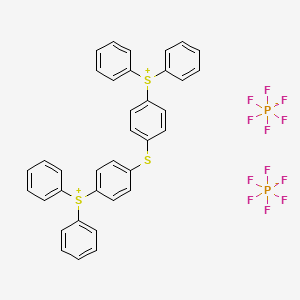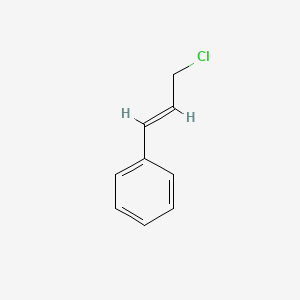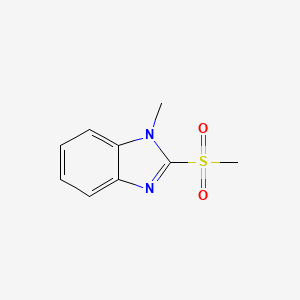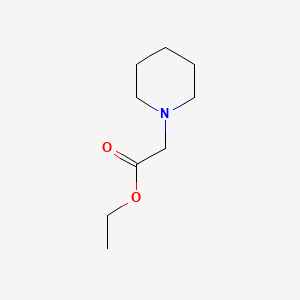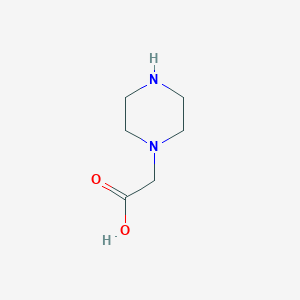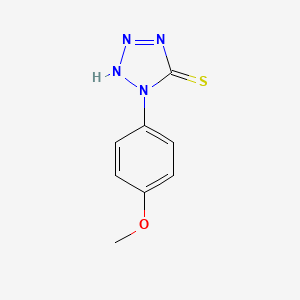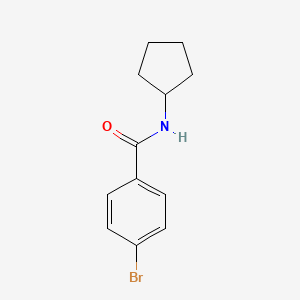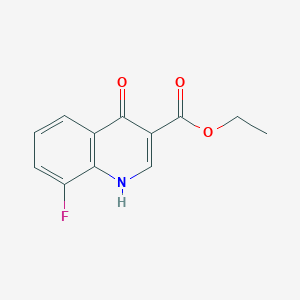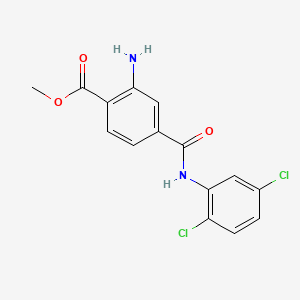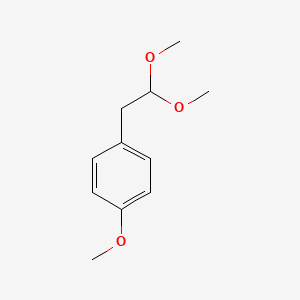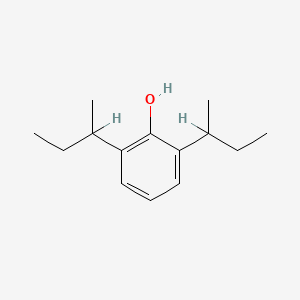
2,6-二仲丁基苯酚
概述
描述
2,6-Di-sec-butylphenol is an organic compound with the molecular formula C14H22O. It belongs to the class of alkylphenols, characterized by a phenolic group substituted with two sec-butyl groups at the 2 and 6 positions on the benzene ring. This compound is known for its unique physical and chemical properties, making it valuable in various industrial applications .
科学研究应用
2,6-Di-sec-butylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a chemical intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors.
Medicine: Investigated for its potential use as an anesthetic and its effects on the central nervous system.
Industry: Utilized as an antioxidant in fuels, lubricants, and polymers to prevent oxidation and degradation
作用机制
Target of Action
The primary target of 2,6-Di-sec-butylphenol is the GABAA receptor, a major inhibitory receptor in the mammalian central nervous system . This receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
2,6-Di-sec-butylphenol interacts with the GABAA receptor in a dose-dependent manner, acting as both an agonist and antagonist . As an agonist, it enhances the receptor’s function, increasing chloride ion conductance and resulting in inhibitory post-synaptic currents. This leads to the inhibition of neuronal activity. As an antagonist, it reduces the receptor’s activity, leading to increased neuronal excitability .
Biochemical Pathways
The interaction of 2,6-Di-sec-butylphenol with the GABAA receptor affects the GABAergic signaling pathway. This pathway is primarily responsible for inhibitory neurotransmission in the brain. Alterations in this pathway can have significant downstream effects, including changes in mood, cognition, and overall brain function .
Pharmacokinetics
Given its lipophilic nature, it is likely to have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The molecular and cellular effects of 2,6-Di-sec-butylphenol’s action are primarily related to its modulation of GABAA receptor function. By acting as both an agonist and antagonist, it can modulate neuronal excitability, potentially influencing various neurological processes .
Action Environment
The action, efficacy, and stability of 2,6-Di-sec-butylphenol can be influenced by various environmental factors. . This property can affect its distribution within the body and its ability to reach its target sites. Furthermore, its stability and activity may be affected by factors such as temperature, pH, and the presence of other substances in its environment .
安全和危害
生化分析
Cellular Effects
It has been suggested that 2,6-Di-sec-butylphenol may have potential effects on GABAA receptor currents .
Molecular Mechanism
It is known that 2,6-Di-sec-butylphenol can act as both an agonist and antagonist of GABAA receptor currents in a dose-dependent manner .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2,6-Di-sec-butylphenol vary with different dosages in animal models. It has been suggested that 2,6-Di-sec-butylphenol has the potential to act as an anesthetic .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-sec-butylphenol typically involves the alkylation of phenol with sec-butyl alcohol in the presence of a catalyst. The reaction occurs at elevated temperatures and pressures to ensure optimal yield . The general reaction can be represented as:
C6H5OH+2sec-C4H9OH→(C4H9)2C6H3OH
Industrial Production Methods: In industrial settings, the production of 2,6-Di-sec-butylphenol involves a carefully controlled chemical process. The primary raw materials used include phenol and sec-butyl alcohol. A catalyst, often an acid or a base, is required to facilitate the reaction. The reaction mixture is then cooled, and the 2,6-Di-sec-butylphenol is separated from unreacted starting materials and by-products through distillation or solvent extraction. The final product is purified to remove any impurities, ensuring that it meets the required quality specifications .
化学反应分析
Types of Reactions: 2,6-Di-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenolic group can be reduced to form cyclohexanol derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
相似化合物的比较
2,6-Di-tert-butylphenol: Another alkylphenol with tert-butyl groups instead of sec-butyl groups.
2,4-Di-sec-butylphenol: Similar structure but with sec-butyl groups at the 2 and 4 positions.
Uniqueness: 2,6-Di-sec-butylphenol is unique due to its specific substitution pattern, which influences its physical and chemical properties. Compared to 2,6-Di-tert-butylphenol, it has different steric and electronic effects, leading to variations in reactivity and applications .
属性
IUPAC Name |
2,6-di(butan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJZOULSYEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044440 | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-99-6, 31291-60-8 | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylphenol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-sec-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-SEC-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,6-Di-sec-butylphenol?
A1: 2,6-Di-sec-butylphenol is an alkylphenol compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. While specific spectroscopic data is not available in the provided research, its structure consists of a phenol ring with two sec-butyl groups attached to the 2nd and 6th positions.
Q2: What are the known pharmacological activities of 2,6-Di-sec-butylphenol?
A2: Research indicates that 2,6-Di-sec-butylphenol exhibits anticonvulsant properties, particularly in a 6 Hz partial seizure model in mice. [] This activity appears to be related to the 2,6-di-sec-butyl phenolic configuration, which is crucial for its effectiveness. [] Additionally, 2,6-Di-sec-butylphenol has been shown to enhance the function of GABAA receptors, similar to its analog, propofol. []
Q3: How does the structure of 2,6-Di-sec-butylphenol relate to its activity?
A3: Studies comparing 2,6-Di-sec-butylphenol to other alkylphenols suggest that the 2,6-di-alkyl substitution on the phenolic ring is essential for anticonvulsant activity. Replacing the sec-butyl groups with smaller groups like methyl groups diminishes its protective effects in seizure models. [] This structure-activity relationship highlights the importance of the specific alkyl substituents for biological activity.
Q4: Has 2,6-Di-sec-butylphenol been investigated for other applications besides its pharmacological potential?
A4: Yes, 2,6-Di-sec-butylphenol has been identified as a major component in the n-hexane extract of Senna italica Mill. pods. [] This extract demonstrated potent insecticidal activity against Callosbruchus analis F., suggesting potential applications in pest control. []
Q5: Are there any known toxicity concerns associated with 2,6-Di-sec-butylphenol?
A5: While 2,6-Di-sec-butylphenol exhibits less toxicity (specifically ataxia) compared to its unsubstituted counterpart 2,6-di-sec-butylphenol, more research is needed to fully understand its safety profile. [] Further investigations are required to determine potential long-term effects and establish safe dosage ranges.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

